N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide
Description
N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a sulfonamide group, and an oxetane ring
Properties
IUPAC Name |
N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO5S2/c1-22(17,18)10-3-8(2-9(4-10)12(13,14)15)5-16-23(19,20)11-6-21-7-11/h2-4,11,16H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYZELWVZUBYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)CNS(=O)(=O)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 3-methylsulfonyl-5-(trifluoromethyl)benzyl chloride, which is then reacted with oxetane-3-sulfonamide under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonamide group yields sulfonic acids, while nucleophilic substitution of the oxetane ring can lead to various substituted oxetanes .
Scientific Research Applications
N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function. The oxetane ring provides structural rigidity, contributing to the compound’s stability and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with a trifluoromethyl group and sulfonamide functionality, used in similar applications.
Trifluoromethylsulfonamide derivatives: A class of compounds with varying substituents on the sulfonamide group, exhibiting diverse biological activities.
Uniqueness
N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]oxetane-3-sulfonamide is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other trifluoromethylsulfonamide derivatives, potentially leading to unique applications and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
